molecular formula C16H23NO3 B016576 (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester CAS No. 145451-89-4

(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester

Cat. No. B016576
M. Wt: 277.36 g/mol
InChI Key: ZTAOHROUZKWTRP-DZGCQCFKSA-N
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Description

Synthesis Analysis

The synthesis of related oxazolidine derivatives involves strategic cyclization and rearrangement processes. For instance, oligomers containing oxazolidin-2-one units have been synthesized starting from benzyl-N-Boc-(3R)-aminobutanoate, through cyclization into trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, and subsequent rearrangement to oxazolidin-2-ones catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001). Another synthesis route involves the esterification of related compounds followed by intramolecular reactions to form the oxazolidine ring (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of related oxazolidine derivatives has been analyzed using various techniques such as IR, 1H NMR, and CD, along with DFT computational modeling. These studies have revealed preferred three-dimensional structures and the stabilization mechanisms of the oxazolidine ring, such as intramolecular hydrogen bonding (Tomasini et al., 2003).

Chemical Reactions and Properties

Oxazolidine compounds exhibit a variety of chemical behaviors, including reactions with peroxy acids to form hydroxy or benzyloxy derivatives and their further transformation into different products (Nuti & Saettone, 1970). The chemical versatility of these compounds is further demonstrated by their use in tandem oxidation reactions to produce esters from alcohols (Maki et al., 2007).

Physical Properties Analysis

The physical properties of oxazolidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and drug design. For example, specific oxazolidine compounds crystallize as single enantiomers or racemic mixtures, depending on their substitution patterns and stereochemistry, affecting their reactivity and interaction with other molecules (Guerrero et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and stereoselectivity, of oxazolidine derivatives are influenced by their structural features. The presence of electron-donating or withdrawing groups, the stereochemistry of the oxazolidine ring, and the nature of substituents play a significant role in determining their chemical behavior in various reactions (Feroci et al., 2002).

Scientific Research Applications

  • Peptide Synthesis and Modification : This compound has been used in the preparation of β-hydroxyaspartic acid derivatives, which are important for peptide synthesis. Wagner and Tilley (1990) developed a method involving the oxidation of ethynyl moiety to β-carboxylic acid, useful for gram quantities of β-hydroxyaspartic acid derivative synthesis (Wagner & Tilley, 1990).

  • Diastereoselective Reactions : Brunner and Koskinen (2004) reported on the highly diastereoselective aldol additions of this compound. Their work highlights its utility in achieving single product isomer formation when reacting with chiral aldehydes (Brunner & Koskinen, 2004).

  • Foldamer Construction : Tomasini et al. (2003) explored the use of a 2-oxo-1,3-oxazolidine-4-carboxylic acid derivative for constructing pseudopeptide foldamers. Their research indicated potential applications of this compound in developing novel, conformationally restricted structures for various uses (Tomasini et al., 2003).

  • Synthesis of Functionalized Oxazolidin-2-ones : Luppi and Tomasini (2003) outlined a straightforward synthesis approach for enantiomerically pure oxazolidinecarboxylic acid derivatives starting from L-aspartic acid, showcasing the flexibility of this compound in synthesizing polyfunctionalized oxazolidin-2-ones (Luppi & Tomasini, 2003).

  • Synthesis of Methotrexate Derivatives : Piper et al. (1982) utilized a similar compound in the synthesis of methotrexate derivatives, emphasizing its role in the preparation of compounds with potential pharmacological applications (Piper et al., 1982).

  • Synthesis of Pseudodipeptides : Thierry and Servajean (2004) explored the reactivity of aziridine derivatives, including those related to (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester, in the synthesis of methyleneamino pseudodipeptides, further highlighting its utility in peptide chemistry (Thierry & Servajean, 2004).

properties

IUPAC Name

methyl (2R,4S)-3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)15-17(10-12-8-6-5-7-9-12)13(11-20-15)14(18)19-4/h5-9,13,15H,10-11H2,1-4H3/t13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAOHROUZKWTRP-DZGCQCFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(CO1)C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N([C@@H](CO1)C(=O)OC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447793
Record name (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester

CAS RN

145451-89-4
Record name (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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